4,4'-Diaminobiphenyl-3,3'-disulfonic acid

Catalog No.
S1895410
CAS No.
3365-90-0
M.F
C12H12N2O6S2
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Diaminobiphenyl-3,3'-disulfonic acid

CAS Number

3365-90-0

Product Name

4,4'-Diaminobiphenyl-3,3'-disulfonic acid

IUPAC Name

2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid

Molecular Formula

C12H12N2O6S2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C12H12N2O6S2/c13-9-3-1-7(5-11(9)21(15,16)17)8-2-4-10(14)12(6-8)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)

InChI Key

NFSOOPQRTBEFDR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N
  • Organic Synthesis

    Aromatic diamines are versatile building blocks in organic synthesis. The presence of both amino and sulfonic acid groups in 4,4'-Diaminobiphenyl-3,3'-disulfonic acid suggests potential applications in the synthesis of complex organic molecules with desired functionalities. ()

  • Material Science

    Aromatic sulfonic acids can be used as precursors for the synthesis of various functional materials. The sulfonic acid groups can participate in reactions to create polymers, ionic liquids, or other materials with specific properties. Further research is needed to explore the potential of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid in this field.

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is an organic compound with the molecular formula C12H12N2O6S2C_{12}H_{12}N_{2}O_{6}S_{2} and a molecular weight of approximately 344.36 g/mol. This compound features two amino groups and two sulfonic acid groups attached to a biphenyl structure, making it a significant intermediate in various chemical syntheses. It is primarily recognized for its applications in dye manufacturing and as a reagent in organic synthesis .

Typical of aromatic amines and sulfonic acids:

  • Sulfonation: The aromatic rings can be further sulfonated to introduce additional sulfonic acid groups.
  • Amination: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Coupling Reactions: This compound can engage in coupling reactions with diazonium salts to form azo compounds, which are valuable in dye chemistry.

These reactions highlight its versatility as a building block in organic synthesis and materials science.

Research indicates that 4,4'-Diaminobiphenyl-3,3'-disulfonic acid exhibits biological activity that may be relevant in pharmaceutical applications. It has been studied for its potential effects on cellular processes, although specific mechanisms of action remain less well-documented compared to more extensively studied compounds. Its structural features suggest possible interactions with biological targets, but further research is necessary to clarify its biological profile and therapeutic potential .

The synthesis of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid typically involves the following methods:

  • Nitration: Starting from biphenyl, nitration can introduce nitro groups at specific positions.
  • Reduction: The nitro groups can then be reduced to amino groups using reducing agents such as iron filings or catalytic hydrogenation.
  • Sulfonation: The resulting diamine can be treated with concentrated sulfuric acid to introduce sulfonic acid groups.

These steps illustrate a multi-stage synthetic route that emphasizes the compound's functionalization capabilities.

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is utilized in various fields:

  • Dye Manufacturing: It serves as a precursor for azo dyes due to its ability to form stable azo linkages.
  • Textile Industry: The compound is used in the production of dyes for textiles, offering vibrant colors and stability.
  • Organic Synthesis: It acts as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

These applications underline its significance in industrial chemistry and material sciences.

Interaction studies involving 4,4'-Diaminobiphenyl-3,3'-disulfonic acid often focus on its reactivity with other chemical species. For instance:

  • Reactivity with Diazonium Salts: This interaction leads to the formation of azo compounds, which are widely used in dye formulations.
  • Complex Formation: Studies have shown that this compound can form complexes with metal ions, suggesting potential applications in catalysis or materials science.

Such interactions enhance its utility across various chemical processes .

Several compounds share structural similarities with 4,4'-Diaminobiphenyl-3,3'-disulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4,4'-Diaminobiphenyl-2,2'-disulfonic acidC12H12N2O6S2C_{12}H_{12}N_{2}O_{6}S_{2}Similar structure; used primarily in dye applications.
BenzidineC12H12N2C_{12}H_{12}N_{2}A simpler structure without sulfonic groups; carcinogenic properties.
4-Aminobenzenesulfonic acidC6H7N1O3SC_{6}H_{7}N_{1}O_{3}SContains one amino group and one sulfonic group; used in dye production.
1-Amino-2-naphthalenesulfonic acidC10H9N1O3SC_{10}H_{9}N_{1}O_{3}SSimilar application in dyes but different aromatic system.

Uniqueness

The uniqueness of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid lies in its dual amino and sulfonic functionalities on a biphenyl framework. This combination enhances its reactivity compared to simpler analogs like benzidine or monoaminated compounds. Its specific arrangement allows for versatile applications not only in dye chemistry but also potentially in pharmaceuticals and advanced materials development .

XLogP3

0.8

UNII

8W0E505HS1

Other CAS

3365-90-0

Wikipedia

4,4'-diaminobiphenyl-3,3'-disulfonic acid

Dates

Modify: 2023-08-16

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